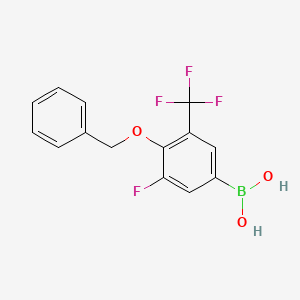
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields the corresponding phenol, while reduction of the trifluoromethyl group can lead to the formation of a difluoromethyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the benzyloxy and fluoro substituents.
4-(Benzyloxy)phenylboronic acid: Similar but does not have the fluoro and trifluoromethyl groups.
3-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar but lacks the benzyloxy group.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, while the fluoro and trifluoromethyl groups contribute to its stability and binding affinity. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H11BF4O3 |
|---|---|
Molekulargewicht |
314.04 g/mol |
IUPAC-Name |
[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BF4O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |
InChI-Schlüssel |
BJJUWIGBJGIQLG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



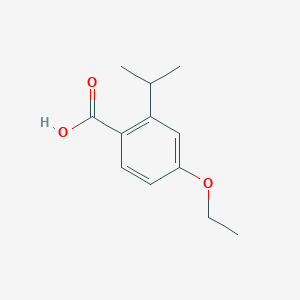


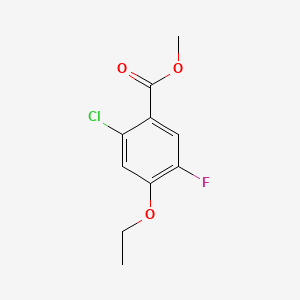
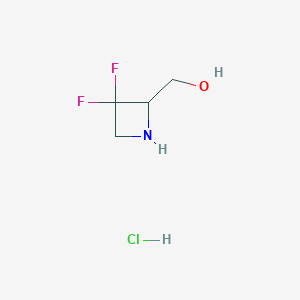
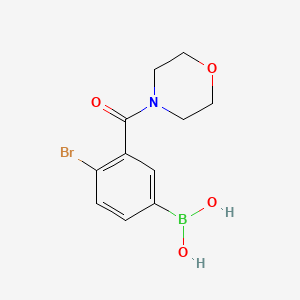

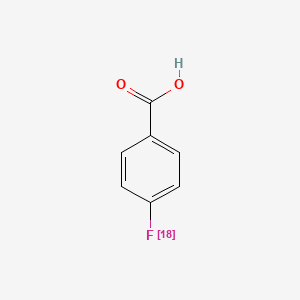
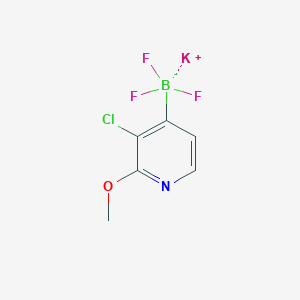

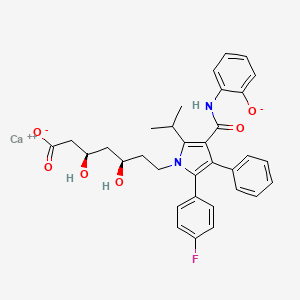
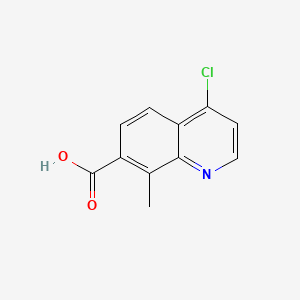
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
